molecular formula C12H14N2O5 B1390850 (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate CAS No. 1212341-54-2

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Cat. No. B1390850
CAS RN: 1212341-54-2
M. Wt: 266.25 g/mol
InChI Key: JJHIYYYLTMNAHH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, also known as ANP, is an organic compound belonging to the class of nitro-substituted phenylglycinols. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals and other compounds. ANP is a versatile molecule that has a variety of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Hydroxyl Protection and Organic Synthesis

  • Hydroxyl Protecting Group : The (2-nitrophenyl)acetyl (NPAc) group, related to the compound , is reported to be useful for the protection of hydroxyl functions in organic synthesis. It's orthogonal to commonly used protecting groups like tert-butyldimethylsilyl and levulinoyl, indicating its selective utility (Daragics & Fügedi, 2010).

Material Science Applications

  • Cellulose Acetate Modification : Cellulose acetate was modified using compounds including N-(phenyl amino) maleimides, which is structurally similar to the subject compound. The modification improved the thermal stability, mechanical properties, and reduced wettability of cellulose acetate (Abdel-Naby & Al‐Ghamdi, 2014).

Biochemical and Biomedical Research

  • Fluorescent–Colorimetric Sensor : A Schiff base sensor, functionalized with a compound structurally related to (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, was developed for detecting Hg2+ ions. This sensor demonstrated high selectivity and reversible sensing capability, useful in real-time applications (Jiménez-Sánchez, Fárfan, & Santillán, 2013).
  • Protein Modification : Research on protein nitrosylation, a form of protein modification involving nitro compounds, highlighted the autocatalytic mechanism where the target protein catalyzes its own modification. This finding can lead to the design of specific hydrophobic compounds for targeted protein inactivation (Nedospasov, Rafikov, Beda, & Nudler, 2000).

Chemical Synthesis and Analysis

  • Chromogenic Substrate for Esterases : The development of a stable chromogenic substrate using an acetyl ester and p-nitroaniline group, related to the chemical structure in focus, provides a useful tool in enzymatic assays, especially for esterase activity detection (Levine, Lavis, & Raines, 2008).
  • Reactive Intermediates in Carcinogenesis : Studies on the carcinogenic significance of reactive intermediates derived from acetate esters of alpha-hydroxynitrosamines, which are structurally related to the compound , contribute to the understanding of carcinogenic mechanisms in chemical compounds (Loeppky, Sukhtankar, Gu, & Park, 2005).

These insights demonstrate the diverse applications of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate and related compounds in scientific research, spanning from organic synthesis to material science and biochemical studies.

Scientific Research Applications of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Protecting Groups in Organic Synthesis

The (2-nitrophenyl)acetyl group has been utilized as a protective group for hydroxyl functions in organic synthesis. This group, derived from (2-nitrophenyl)acetic acid, is useful due to its stability under various transformations and its selective removal using Zn and NH4Cl without affecting common protecting groups like tert-butyldimethylsilyl and levulinoyl (Daragics & Fügedi, 2010).

Modification of Cellulose Acetate

Cellulose acetate (CA) has been chemically modified using derivatives similar to (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, improving its mechanical properties and thermal stability. These modifications enhance the polymer's applications in various fields due to improved physical characteristics (Abdel-Naby & Al‐Ghamdi, 2014).

Reversible Fluorescent–Colorimetric Sensors

Compounds like (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate have been utilized in developing fluorescent–colorimetric sensors. Such sensors exhibit high selectivity and are used for detecting specific ions like Hg2+, showcasing potential in real-time applications due to their reversible nature (Jiménez-Sánchez et al., 2013).

Enzymatic Protein Modification

The compound's related structures have been involved in enzymatic processes like protein acetylation, where specific residues in proteins are modified, influencing their activity and function. This modification plays a critical role in biological processes (Park et al., 1966).

Protein Nitrosylation

Similar nitro-containing compounds participate in protein nitrosylation, a significant protein modification impacting numerous physiological and pathological processes. This process involves nitric oxide and its oxides, altering protein activity and function (Nedospasov et al., 2000).

Chromogenic Substrates for Esterases

Compounds like p-Nitrophenyl acetate, structurally related to (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, serve as substrates for detecting esterase activity. Their stability and reactivity make them useful in various biochemical assays (Levine et al., 2008).

properties

IUPAC Name

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHIYYYLTMNAHH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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